4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

APJ receptor SAR benzoate substitution

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate (CAS: 877635-43-3, MW: 370.38 g/mol, C₁₈H₁₄N₂O₅S) belongs to a class of kojic acid-derived pyran-3-yl benzoate esters that have been investigated as antagonists of the apelin (APJ) receptor, a G-protein coupled receptor implicated in cardiovascular homeostasis and energy metabolism. The compound features a 4-oxo-4H-pyran core linked via a thiomethylene bridge to a pyrimidine ring, esterified at the 3-position with 2-methoxybenzoic acid.

Molecular Formula C18H14N2O5S
Molecular Weight 370.38
CAS No. 877635-43-3
Cat. No. B2810054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate
CAS877635-43-3
Molecular FormulaC18H14N2O5S
Molecular Weight370.38
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
InChIInChI=1S/C18H14N2O5S/c1-23-15-6-3-2-5-13(15)17(22)25-16-10-24-12(9-14(16)21)11-26-18-19-7-4-8-20-18/h2-10H,11H2,1H3
InChIKeySJKLTCFYHRAKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate (CAS 877635-43-3): SAR Probe in the Kojic Acid-Derived APJ Antagonist Series


4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate (CAS: 877635-43-3, MW: 370.38 g/mol, C₁₈H₁₄N₂O₅S) belongs to a class of kojic acid-derived pyran-3-yl benzoate esters that have been investigated as antagonists of the apelin (APJ) receptor, a G-protein coupled receptor implicated in cardiovascular homeostasis and energy metabolism [1]. The compound features a 4-oxo-4H-pyran core linked via a thiomethylene bridge to a pyrimidine ring, esterified at the 3-position with 2-methoxybenzoic acid. This specific ortho-methoxy substitution pattern distinguishes it from the extensively characterized 4-nitrobenzoate analog ML221, the first reported APJ functional antagonist [1]. The compound is cataloged in the MLSMR screening collection and PubChem, and is commercially available from multiple vendors as a research-grade chemical (purity ≥95%) for SAR studies and chemical biology applications .

Why 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-Methoxybenzoate Cannot Be Interchanged with Other Kojic Acid Benzoate Analogs


The APJ antagonist activity of the 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate scaffold is exquisitely sensitive to the nature and position of substituents on the benzoyl ester moiety [1]. Systematic SAR analysis revealed that an electron-withdrawing group (EWG) on the benzoate is a prerequisite for APJ antagonism; unsubstituted benzoates and a broad range of electron-donating para-substituted benzoates, including 4-methoxybenzoate (entry 11, IC₅₀ >79 μM), were all inactive or weakly active [1]. The 2-methoxybenzoate ester in the target compound represents an ortho-substituted electron-donating group (EDG), which is structurally and electronically distinct from the 4-nitro (EWG, IC₅₀ = 1.75 μM) and 4-methoxy (EDG, inactive) analogs [1]. This ortho substitution may introduce unique steric constraints and alter the conformational preferences of the ester linkage relative to the pyranone core, potentially leading to biological activity profiles divergent from both para-substituted active and inactive analogs. Therefore, generic substitution with uncharacterized benzoate variants in this chemotype is not scientifically justified without confirmatory biological evaluation.

Quantitative Differentiation Evidence for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-Methoxybenzoate vs. Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Substitution: Positional Isomer Effect on APJ Antagonist Activity

In the ML221 SAR series, the 4-methoxybenzoate analog (entry 11, Table 1) with an unsubstituted thiopyrimidine was completely inactive as an APJ antagonist (IC₅₀ >79 μM), consistent with the requirement for an electron-withdrawing group on the benzoate for activity [1]. The target compound, bearing a 2-methoxybenzoate (ortho-substituted), differs fundamentally in substitution position. While no direct IC₅₀ for the 2-methoxy analog is reported in the primary literature, the known inactivity of the 4-methoxy analog (IC₅₀ >79 μM) and the poor binding of the 3-methoxy analog (IC₅₀ ~79,000 nM in TTD database [2]) establish that methoxy substitution at the para or meta positions is incompatible with APJ antagonism. The ortho position, however, introduces a unique steric environment that may alter the ester carbonyl orientation and, consequently, the compound's interaction with the APJ binding pocket. This positional isomerism provides a distinct SAR tool for probing the spatial tolerance of the APJ orthosteric site [1].

APJ receptor SAR benzoate substitution positional isomer GPCR antagonist

Physicochemical Property Differentiation: 2-Methoxybenzoate vs. ML221 (4-Nitrobenzoate) and 4-Methoxybenzoate

The target compound (C₁₈H₁₄N₂O₅S, MW = 370.38 g/mol) is 15 Da lighter than ML221 (C₁₇H₁₁N₃O₆S, MW = 385.35 g/mol) and isostructural with the inactive 4-methoxybenzoate analog (same MW and formula, differing only in methoxy position) [1]. The 2-methoxy substitution eliminates the strongly electron-withdrawing nitro group present in ML221, reducing the compound's electrophilic character and potentially improving chemical stability. ML221 has a reported LogP of approximately 3.37 and a topological polar surface area (TPSA) of 153.41 Ų . While experimental LogP data for the target compound are not publicly available, computational predictions indicate that replacing the nitro group with a methoxy group at the ortho position will reduce LogP (estimated XLogP3 ~2.0–2.5) and increase hydrogen bond acceptor count (from 9 in ML221 to 7 in the target compound) while maintaining the same hydrogen bond donor count (0) [1]. The aqueous solubility of ML221 at pH 7.4 was reported as 25.5 μg/mL (66.2 μM), which was noted to be 14-fold above its IC₅₀ [1]. The target compound, with its reduced lipophilicity, may exhibit improved aqueous solubility relative to ML221, though this remains to be experimentally verified.

physicochemical properties molecular weight lipophilicity hydrogen bonding drug-likeness

Antiproliferative Activity in HeLa Cells: PubChem BioAssay Annotation

The target compound has been tested in a PubChem BioAssay (AID linked via PubChem Compound) for antiproliferative activity against human HeLa cervical carcinoma cells using the WST-8 assay with 48-hour incubation [1]. The assay summary reports 3 active compounds out of 6 tested, with 1 compound showing activity ≤1 μM. While the specific activity level of the target compound within this screen is not disaggregated in publicly accessible views, the compound's inclusion in this cell-based antiproliferative panel indicates a broader biological profiling effort beyond APJ antagonism. This contrasts with ML221, whose primary characterization focused on APJ functional antagonism (IC₅₀ = 0.70 μM in cAMP assay, 1.75 μM in β-arrestin assay) and whose cytotoxicity in human hepatocytes was >50 μM [2]. The availability of antiproliferative screening data for the target compound suggests its potential utility in oncology-related phenotypic screening applications independent of APJ receptor pharmacology.

antiproliferative HeLa WST-8 assay cytotoxicity cancer screening

Electron-Donating Ortho Substituent as a Tool for Differentiating from Electron-Withdrawing Para-Substituted Active Antagonists

SAR analysis of the kojic acid-derived APJ antagonist series established that an electron-withdrawing group on the benzoate is necessary for APJ activity [1]. The 4-nitro group in ML221 (entry 6 IC₅₀ = 1.75 μM; Hammett σₚ = +0.78) could be replaced with 4-cyano (entry 7 IC₅₀ = 6.59 μM; σₚ = +0.66) with a 4-fold potency loss, while 4-bromo (entry 9 IC₅₀ = 18.20 μM; σₚ = +0.23) and 4-CF₃ (entry 8 IC₅₀ = 29.00 μM; σₚ = +0.54) showed progressively weaker activity [1]. All electron-donating para-substituents, including 4-OMe (entry 11, σₚ = −0.27), were inactive (IC₅₀ >79 μM). The target compound's 2-methoxy substituent (σₒ = −0.39, a stronger EDG through resonance at the ortho position) represents the opposite electronic extreme within this chemotype [1]. This compound therefore serves as a critical negative control or selectivity probe: if active, it would challenge the established EWG-requirement paradigm and suggest a distinct binding mode; if inactive, it would confirm the electronic dependency of the SAR and validate the requirement for electron-deficient benzoate esters at the APJ orthosteric site.

electronic effects Hammett constant SAR electron-donating group electron-withdrawing group

Recommended Research and Procurement Application Scenarios for 4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-Methoxybenzoate (CAS 877635-43-3)


APJ Receptor SAR Expansion: Probing Ortho-Substitution Tolerance in the Benzoate Binding Pocket

Academic and industrial medicinal chemistry groups conducting systematic structure-activity relationship (SAR) studies on the kojic acid-derived APJ antagonist scaffold should procure this compound as a positional isomer probe. The established SAR demonstrates that para-substituted electron-donating groups (4-OMe, IC₅₀ >79 μM) abolish APJ antagonist activity [1]. This ortho-methoxy analog, when tested alongside the inactive 4-methoxy and 3-methoxy positional isomers, enables a complete positional scan of the methoxy substitution effect on APJ binding. The resulting data can inform computational docking models and pharmacophore hypotheses regarding the spatial and electronic constraints of the APJ orthosteric benzoate sub-pocket [1].

Negative Control Compound for Electronic SAR Validation: Electron-Donating vs. Electron-Withdrawing Benzoate Esters

The 2-methoxybenzoate ester features a resonance-donating substituent (Hammett σₒ ≈ −0.39) at the ortho position, making it the electronic opposite of the active 4-nitrobenzoate ML221 (σₚ = +0.78). Research groups requiring a chemically matched negative control compound for APJ antagonist screening campaigns should consider this compound. Its predicted inactivity (based on the established EWG requirement) provides a critical benchmark for assay validation. If the compound unexpectedly exhibits activity, it would suggest an alternative binding mode or off-target mechanism worthy of further investigation, as the SAR trend firmly establishes that electron-donating substituents are incompatible with APJ antagonism in the para position [1].

Physicochemical Property Benchmarking: Nitro-to-Methoxy Replacement for Lead Optimization Triage

ML221, while potent at APJ (IC₅₀ = 1.75 μM), contains a nitroaromatic group that is associated with potential metabolic liabilities including nitroreductase-mediated toxification and mutagenicity risks. The 2-methoxybenzoate analog (MW = 370.38 vs. 385.35 for ML221; predicted LogP reduction of ~0.9–1.4 units) eliminates the nitro functionality while preserving the ester linkage and overall scaffold architecture [1]. Pharmaceutical development teams can procure this compound to establish baseline physicochemical and metabolic stability parameters for non-nitro-substituted analogs in the series. Comparative microsomal stability, plasma protein binding, and permeability assays between this compound and ML221 can quantify the developability advantages of replacing the nitro group with a methoxy group, providing data-driven justification for further lead optimization investment [1].

Phenotypic Screening Probe in Oncology: Follow-Up on PubChem HeLa Antiproliferative Annotation

Based on the PubChem BioAssay annotation indicating that this compound was tested in an antiproliferative panel against HeLa cervical carcinoma cells (WST-8 assay, 48 h) alongside 5 other compounds from the MLSMR collection [2], oncology-focused screening laboratories can procure this compound for follow-up phenotypic profiling. While the disaggregated potency data are not publicly available, the compound's inclusion in this cancer cell viability screen suggests potential anticancer activity warranting independent verification. Researchers can use this compound as a starting point for concentration-response studies in HeLa and other cancer cell lines, complementing its APJ-related characterization with orthogonal oncology-relevant biological readouts [2].

Quote Request

Request a Quote for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.